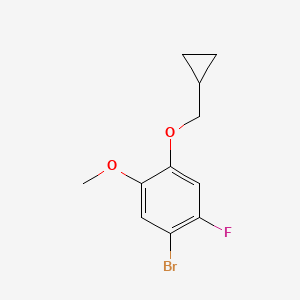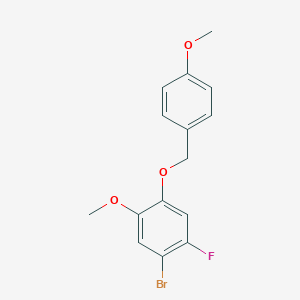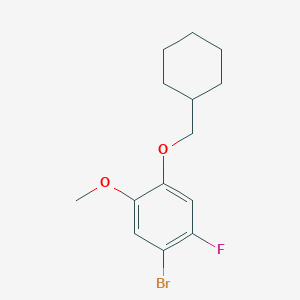
1-Bromo-4-(cyclopropylmethoxy)-2-fluoro-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(cyclopropylmethoxy)-2-fluoro-5-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, along with a cyclopropylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(cyclopropylmethoxy)-2-fluoro-5-methoxybenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(cyclopropylmethoxy)-2-fluoro-5-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(cyclopropylmethoxy)-2-fluoro-5-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions or sulfonyl chlorides.
Oxidation and Reduction Reactions: The methoxy and cyclopropylmethoxy groups can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid for nitration, or chlorosulfonic acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while oxidation of the methoxy group could produce a corresponding aldehyde or carboxylic acid .
Scientific Research Applications
1-Bromo-4-(cyclopropylmethoxy)-2-fluoro-5-methoxybenzene has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: Employed in the development of advanced materials with unique electronic or optical properties.
Chemical Biology: Utilized in the study of biological pathways and mechanisms, often as a probe or labeling agent.
Industrial Chemistry: Applied in the synthesis of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopropylmethoxy)-2-fluoro-5-methoxybenzene depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The presence of halogen atoms and methoxy groups can influence its binding affinity and selectivity. The molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(cyclopropylmethoxy)benzene
- 1-Bromo-4-(cyclopropylmethoxy)-2,5-difluorobenzene
- 1-Bromo-4-(cyclopropylmethoxy)-2-(trifluoromethyl)benzene
Uniqueness
1-Bromo-4-(cyclopropylmethoxy)-2-fluoro-5-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both fluorine and methoxy groups, along with the cyclopropylmethoxy substituent, imparts distinct electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-bromo-4-(cyclopropylmethoxy)-2-fluoro-5-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-14-10-4-8(12)9(13)5-11(10)15-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKFXAQXEQIPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OCC2CC2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














